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REACTION_CXSMILES
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C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][CH2:20][OH:21])=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[F:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:18][CH2:19][CH:20]=[O:21])=[CH:16][CH:17]=1
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|
Name
|
|
|
Quantity
|
1.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
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ClCCl
|
|
Name
|
|
|
Quantity
|
2.21 mL
|
|
Type
|
reactant
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|
Smiles
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CS(=O)C
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
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|
Smiles
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FC1=CC=C(C=C1)CCCO
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|
Name
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|
|
Quantity
|
12 mL
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|
Type
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solvent
|
|
Smiles
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ClCCl
|
|
Name
|
|
|
Quantity
|
4.41 mL
|
|
Type
|
reactant
|
|
Smiles
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C(C)N(CC)CC
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|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Control Type
|
UNSPECIFIED
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|
Setpoint
|
-78 °C
|
|
Type
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CUSTOM
|
|
Details
|
The resulting solution was stirred for 35 minutes at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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STIRRING
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|
Details
|
stirring
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|
Type
|
WAIT
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|
Details
|
continued at the same temperature for 50 minutes
|
|
Duration
|
50 min
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was replaced by an ice-water bath
|
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry was stirred for one hour
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|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed with half-saturated aqueous ammonium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with saturated sodium chloride, dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting orange oil was distilled in a short-path apparatus at 50° C.
|
Reaction Time |
35 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)CCC=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 764 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |